2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester
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Overview
Description
“2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester” is a boric acid derivative . It’s an important intermediate in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .
Synthesis Analysis
The compound can be synthesized through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis reactions . It’s particularly significant in carbon-carbon coupling and carbon heterocoupling reactions .Physical and Chemical Properties Analysis
The compound has some special physical and chemical properties, which are revealed through the study of the molecular electrostatic potential and frontier molecular orbitals of the compound .Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzeneacetic acid, ethyl ester, and its related boric acid ester intermediates with benzene rings have been extensively studied for their synthesis and structural properties. Huang et al. (2021) detailed the synthesis of related compounds using a three-step substitution reaction and confirmed their structures through spectroscopic methods and crystallographic analyses. These studies are crucial for understanding the physical and chemical properties of such compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Physicochemical Properties
Research by Pryadeina et al. (2002) on fluoroalkylcontaining 3-oxo esters, closely related to the compound , revealed insights into the formation of various compounds under different conditions. This research helps in understanding the reactivity and stability of fluoro-containing compounds, contributing to broader applications in organic synthesis and medicinal chemistry (Pryadeina et al., 2002).
Potential in Fluorine Chemistry
The work of Bergmann et al. (1967) on α-fluoro-β-keto-esters, which are structurally similar to the subject compound, suggests potential applications in the field of fluorine chemistry. Such studies are significant for developing new synthetic pathways and understanding the behavior of fluorine atoms in complex organic molecules (Bergmann et al., 1967).
Applications in Sensory Chemistry
Research on similar compounds like fluorophores, which are essential in the study of intracellular Zn2+, implies potential applications in sensory chemistry. Kimber et al. (2001) explored fluorophores closely related to the compound , offering insights into their fluorescing characteristics, which could be crucial for developing sensitive detection systems (Kimber et al., 2001).
Future Directions
The compound has been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . It’s also one of the important nucleophiles in the Suzuki reaction and has a wide range of applications . Fluorine-containing compounds are also widely used in medicine . Among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years .
Mechanism of Action
Target of Action
Ethyl 2-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boric acid derivative . Boronic acid derivatives are significant reaction intermediates in organic synthesis reactions . They have good biological activity and pharmacological effects .
Mode of Action
Boronic acid derivatives are known to participate in carbon-carbon coupling and carbon heterocoupling reactions .
Biochemical Pathways
Boronic acid derivatives have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Result of Action
Boronic acid derivatives are known for their unique structure, good biological activity, and pharmacological effects .
Action Environment
It is known that arylboronic acid, a related compound, is stable to water and air .
Properties
IUPAC Name |
ethyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BFO4/c1-6-20-14(19)9-11-7-8-12(10-13(11)18)17-21-15(2,3)16(4,5)22-17/h7-8,10H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLKSCIRMPIZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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